

Spectral Analysis of (4,6-Dimethylpyrimidin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4,6-Dimethylpyrimidin-2-yl)methanol

Cat. No.: B151653

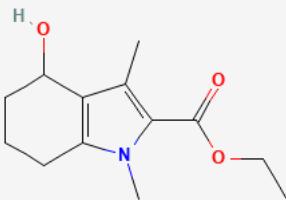
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(4,6-Dimethylpyrimidin-2-yl)methanol**, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: (4,6-Dimethylpyrimidin-2-yl)methanol
- CAS Number: 54198-72-0
- Molecular Formula: C₇H₁₀N₂O
- Molecular Weight: 138.17 g/mol



- Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(4,6-Dimethylpyrimidin-2-yl)methanol**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0	s	1H	Pyrimidine C5-H
~4.8	s	2H	$-\text{CH}_2-$
~3.5	br s	1H	-OH
~2.5	s	6H	2 x $-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~168	Quaternary	Pyrimidine C4, C6
~165	Quaternary	Pyrimidine C2
~118	CH	Pyrimidine C5
~65	CH ₂	-CH ₂ -OH
~24	CH ₃	2 x -CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Medium	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1550	Strong	C=N, C=C stretch (pyrimidine ring)
1450-1350	Medium	C-H bend (aliphatic)
1050-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
138	100	[M] ⁺ (Molecular Ion)
137	80	[M-H] ⁺
123	40	[M-CH ₃] ⁺
109	60	[M-CHO] ⁺ or [M-N ₂ H] ⁺
81	50	[C ₅ H ₅ N] ⁺ (fragment)

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **(4,6-Dimethylpyrimidin-2-yl)methanol** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:

- Acquire the spectrum using a standard single-pulse sequence.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.
 - Process the FID similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR:

- Sample Preparation:
 - Place a small amount of the solid **(4,6-Dimethylpyrimidin-2-yl)methanol** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

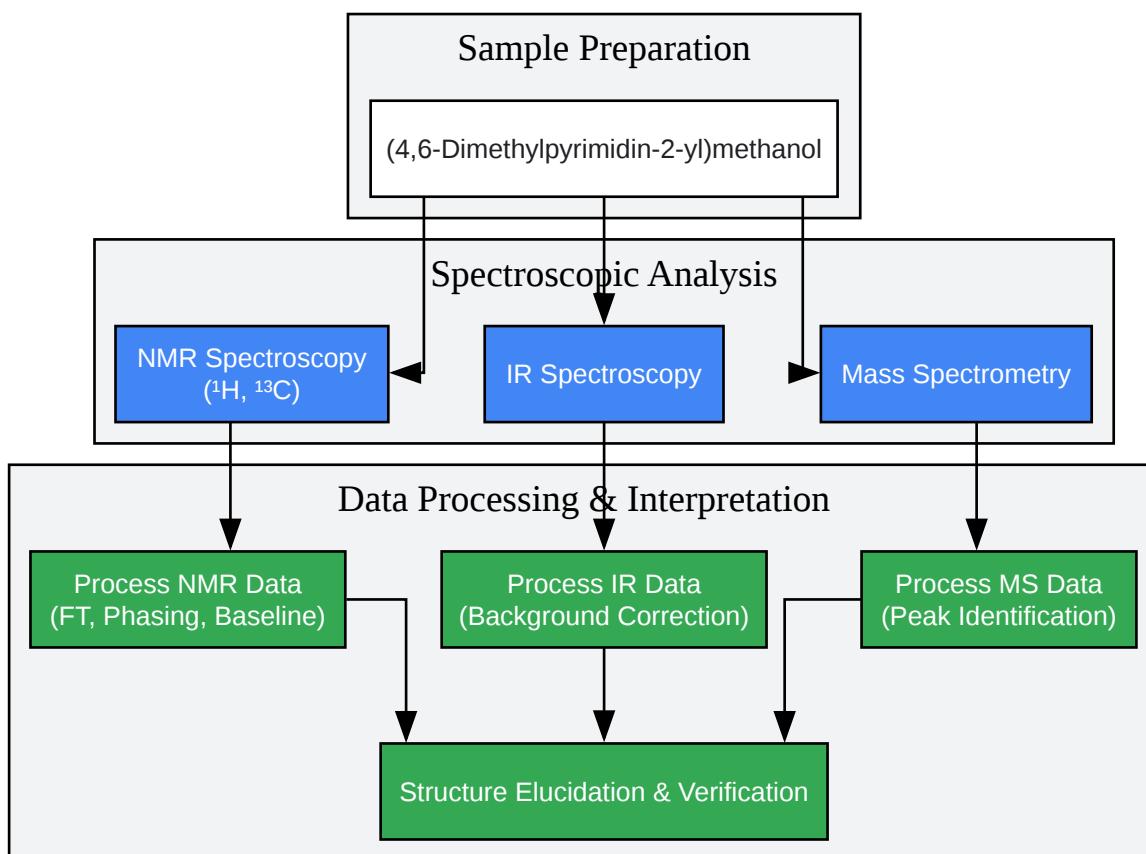
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
 - The sample is heated to induce vaporization.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **(4,6-Dimethylpyrimidin-2-yl)methanol**.



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